methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is an organic compound that features a benzofuran moiety linked to a benzoate ester
Mechanism of Action
Target of Action
The primary targets of “methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is a derivative of benzofuran , a heterocyclic compound that has been found in various natural products and has exhibited various biological activities . .
Mode of Action
As a benzofuran derivative, it may share some of the biological activities associated with other benzofuran compounds . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound’s solubility and stability, which can influence its pharmacokinetic properties, may vary depending on the environment .
Result of Action
Given the diverse biological activities associated with benzofuran derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Esterification: The benzoate ester is formed by reacting the benzofuran derivative with methyl 4-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the benzoate ester.
4-Methyl-1H-indene: Similar in structure but contains an indene ring instead of a benzofuran
Uniqueness
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is unique due to the combination of the benzofuran and benzoate ester moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H17NO2
- Molecular Weight : 279.33 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, benzofuran derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.
-
Anti-inflammatory Effects :
- Compounds with benzoate structures are often investigated for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit inflammatory pathways, which may be beneficial for treating conditions like arthritis.
-
Antioxidant Properties :
- The antioxidant capacity of similar methylated benzoates has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.
Research Findings and Case Studies
Several studies highlight the biological activities associated with this compound and its analogs:
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Gene Expression : Some studies indicate that these compounds can alter the expression of genes related to oxidative stress response and inflammation.
Properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2)11-15-5-4-6-16(17(15)23-19)22-12-13-7-9-14(10-8-13)18(20)21-3/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTODORLGTLVDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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